molecular formula C23H25ClN4O3 B12201195 N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12201195
M. Wt: 440.9 g/mol
InChI Key: UHMVUNKKRRBGGM-UHFFFAOYSA-N
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Description

N²-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a synthetic carboxamide derivative featuring a 1H-indole core substituted with a methoxy group at position 5 and a methyl group at position 1. The N² position is functionalized with a 2-oxoethyl chain linked to a 4-(3-chlorophenyl)piperazine moiety.

Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H25ClN4O3/c1-26-20-7-6-19(31-2)12-16(20)13-21(26)23(30)25-15-22(29)28-10-8-27(9-11-28)18-5-3-4-17(24)14-18/h3-7,12-14H,8-11,15H2,1-2H3,(H,25,30)

InChI Key

UHMVUNKKRRBGGM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the Indole Moiety: The indole ring is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the indole carboxamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares key structural features with urea derivatives reported in , such as piperazine rings and substituted phenyl groups. However, critical differences include:

  • Carboxamide vs. Urea : The target compound’s carboxamide group (CONH₂) replaces the urea (NHCONH) moiety seen in compounds like 1f , 1g , and 2b . This substitution may reduce hydrogen-bonding capacity but enhance metabolic stability, as carboxamides are less prone to hydrolysis than ureas .
  • Indole vs.

Physicochemical Properties

A comparative analysis of physicochemical data is summarized below:

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~500 (estimated) Not reported Not reported 3-Chlorophenyl, indole, carboxamide
1f () 667.9 198–200 70.7 Trifluoromethylphenyl, thiazolyl
2b () 709.9 188–190 78.3 3-Chlorophenyl, benzyloxy
5-CA-2-HM-MCBX () ~400 (estimated) Not reported Not reported Benzoic acid, hydroxymethyl
  • Molecular Weight : The target compound’s estimated molecular weight (~500) is lower than 2b (709.9) but higher than simpler benzoic acid derivatives like 5-CA-2-HM-MCBX .
  • Melting Points : The absence of a urea group may result in a lower melting point compared to 1f (198–200°C), as ureas often form stronger crystalline networks .

Metabolic and Toxicological Considerations

highlights metabolic pathways for compounds with methoxy and methylamino groups, such as oxidative demethylation or hydrolysis .

Research Findings and Implications

  • Functional Group Impact : The carboxamide’s stability may confer a longer half-life than urea-based compounds, which are prone to enzymatic cleavage .
  • Structural Uniqueness: Unlike pyrimidinone or quinoline derivatives in (e.g., 374610-93-2), the indole-piperazine scaffold may offer selective receptor modulation, warranting further pharmacological profiling .

Biological Activity

The compound N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide, often referred to as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

  • Chemical Formula : C22H28ClN3O3
  • Molecular Weight : 449.99402 g/mol
  • CAS Number : 665017-59-4

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the indole ring and subsequent modifications to introduce the piperazine moiety and other functional groups. The synthetic pathways often utilize starting materials that are readily available in chemical libraries.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives containing indole structures have been reported to induce cell apoptosis in a dose-dependent manner by arresting cells in the G2/M phase and inhibiting tubulin polymerization akin to colchicine .
  • Antiproliferative Activity : Studies demonstrate that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For example, a closely related compound showed IC50 values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 .

Biological Activity Data

Cell Line IC50 Value (μM) Mechanism
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Inhibition of tubulin polymerization

Case Study 1: Anticancer Properties

In a recent study, researchers synthesized various indole derivatives and evaluated their anticancer properties. The compound exhibited notable inhibition of cell growth in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent . The mechanism involved apoptosis induction and disruption of microtubule dynamics.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar indole derivatives, indicating potential benefits in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems . These findings suggest that the compound may also have applications beyond oncology.

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